6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLDAMGBNHAYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632511 | |
| Record name | 6-(4-Methoxyphenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173458-97-4 | |
| Record name | 6-(4-Methoxyphenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cyclization of 4-(Alkylamino)-5-Iodopyrimidines
A foundational method involves copper-catalyzed annulation between 4-(alkylamino)-5-iodopyrimidines and malononitrile derivatives. Kobayashi et al. demonstrated that lithiation of 4-chloro-6-methoxypyrimidine at the 5-position, followed by iodination, generates 4-chloro-5-iodo-6-methoxypyrimidine . Subsequent substitution with primary amines (e.g., benzylamine) yields 4-(alkylamino)-5-iodo-6-methoxypyrimidines. Treatment with propanedinitrile (malononitrile) in dimethyl sulfoxide (DMSO) at 100°C in the presence of CuI and K2CO3 induces cyclization, forming the pyrrolo[2,3-d]pyrimidine core .
Key Data:
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Yield: 58–72% after purification by silica gel chromatography .
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Reaction Time: 6–8 hours under reflux conditions.
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Advantages: Direct introduction of the 4-oxo group via malononitrile incorporation.
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Limitations: Requires strict anhydrous conditions and generates stoichiometric Cu byproducts.
Suzuki-Miyaura Coupling for 4-Methoxyphenyl Functionalization
The Suzuki-Miyaura cross-coupling reaction is pivotal for installing the 4-methoxyphenyl group at the 6-position. As detailed in Scheme 3 of , 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes palladium-catalyzed coupling with 4-methoxyphenylboronic acid. This method leverages Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in a DMF/H2O solvent system at 90°C . Post-coupling hydrolysis of the ester intermediate (e.g., ethyl 2-(4-aminophenyl)acetate) and subsequent cyclization yields the target compound.
Optimization Insights:
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Catalyst Loading: 5 mol% Pd(dppf)Cl2 achieves >90% conversion .
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Temperature: Reactions at 90°C minimize dehalogenation side products .
One-Pot Multicomponent Reaction Using L-Proline Catalysis
A streamlined approach involves a one-pot reaction of 4-hydroxycoumarin, 4-methoxyphenylglyoxal hydrate, and 6-aminouracil catalyzed by L-proline in acetic acid . This method forms the pyrrolo[2,3-d]pyrimidine skeleton via consecutive Knoevenagel condensation, Michael addition, and cyclodehydration. The 4-methoxyphenyl group is introduced in situ through the glyoxal component.
Reaction Conditions:
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Catalyst: 10 mol% L-proline.
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Solvent: Acetic acid under reflux (110°C).
Mechanistic Highlights:
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Knoevenagel Adduct Formation: 4-Hydroxycoumarin reacts with glyoxal to form a benzylidene intermediate.
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Michael Addition: 6-Aminouracil attacks the α,β-unsaturated ketone.
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Cyclization: Intramolecular dehydration closes the pyrrolo[2,3-d]pyrimidine ring .
Formamide Cyclization of Aminopyrrole Precursors
Mohamed et al. reported a cyclocondensation strategy using formamide to construct the 4-oxo group . Starting from 2-amino-1-aryl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, refluxing in formamide induces cyclization to 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones. For the target compound, the 4-methoxyphenyl group is introduced via substitution at the 6-position using 4-methoxybenzyl chloride prior to cyclization.
Procedure Summary:
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Substitution: 6-Chloro precursor reacts with 4-methoxybenzylmagnesium bromide in THF.
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Cyclization: Formamide reflux (6 hours) forms the 4-oxo tautomer.
Microwave-Assisted Synthesis for Rapid Access
Recent advancements employ microwave irradiation to accelerate key steps. Choudhury et al. modified the multicomponent reaction by replacing conventional heating with microwave irradiation (150°C, 20 minutes), reducing reaction time from 6 hours to 30 minutes . This method maintains yields at 78–82% while enhancing reproducibility.
Comparative Analysis of Methods
Analytical Characterization and Validation
All synthetic routes require rigorous validation via NMR, HPLC, and mass spectrometry. For instance:
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically, 6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been studied for its potential as an inhibitor of various kinases involved in cancer progression. For instance:
- Inhibition of RET Kinase : This compound has shown promise in targeting RET kinase, which is implicated in several cancers including thyroid cancer and certain types of lung cancer.
- Mechanism of Action : The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signaling cascades that promote cell proliferation.
Antimalarial Properties
In addition to its anticancer potential, this compound has been investigated for its antimalarial activity. Studies suggest that it may inhibit specific enzymes critical for the survival of Plasmodium falciparum, the causative agent of malaria. The dual action against both cancer and malaria positions this compound as a versatile candidate in drug development.
Other Biological Activities
Further investigations have revealed additional biological activities:
- Anti-inflammatory Effects : Some studies indicate that derivatives can reduce inflammation markers in vitro.
- Neuroprotective Properties : Early-stage research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Inhibition of Kinases
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on RET kinase. The results showed a significant decrease in cell viability in RET-positive cancer cell lines when treated with this compound.
Case Study 2: Antimalarial Efficacy
Another study focused on evaluating the antimalarial properties against Plasmodium falciparum. The compound demonstrated effective inhibition of parasite growth in vitro, suggesting its potential as a lead compound for developing new antimalarial therapies.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as protein kinases. This compound is known to inhibit the activity of Src kinase, which plays a crucial role in various cellular processes, including cell growth and differentiation . By inhibiting Src kinase, this compound can potentially prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Findings :
- Methoxy vs. Halogen : The 4-methoxyphenyl group improves solubility over chlorinated analogs (e.g., ), which may enhance pharmacokinetics. However, halogenated derivatives (e.g., 4-chloro in ) exhibit higher reactivity in cross-coupling reactions .
- Dual Substitutions : 5,6-Diphenyl derivatives () show antibacterial activity, suggesting that bulky substituents at positions 5 and 6 enhance interactions with bacterial targets.
Structural Isomerism and Ring Fusion
Key Findings :
Functional Group Modifications
Key Findings :
- Amino Substitution: 2-Amino derivatives () serve as intermediates for kinase inhibitors (e.g., tofacitinib analogs), highlighting the versatility of the core scaffold .
- Nucleoside Derivatives : Glycosylation at position 7 (e.g., ) enables use in antiviral therapies, a pathway yet to be explored for the 4-methoxyphenyl analog.
Biological Activity
6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxy group enhances its pharmacological properties by influencing solubility and receptor interactions.
Research indicates that this compound primarily acts as an inhibitor of the colony-stimulating factor-1 receptor (CSF1R) and other related kinases. The inhibition of CSF1R has been linked to therapeutic effects in various conditions, including cancer and inflammatory diseases.
Key Findings:
- Inhibition Potency : The compound exhibits subnanomolar enzymatic inhibition against CSF1R, demonstrating high selectivity over other kinases such as those in the platelet-derived growth factor receptor (PDGFR) family .
- Binding Affinity : The binding conformation of the compound suggests a DFG-out-like interaction with the receptor, which is crucial for effective inhibition .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Enzymatic Inhibition | CSF1R | < 1 nM | High selectivity against PDGFR kinases |
| Cellular Potency | Macrophage Differentiation | 5 nM | Effective in reducing macrophage activity |
| Cytotoxicity | Cancer Cell Lines | Varies (10-100 nM) | Selective cytotoxicity observed in H460 cells |
Case Study 1: Inhibition of Tumor Growth
A study investigated the effects of this compound on tumor growth in a murine model. The compound was administered at varying doses, resulting in significant tumor reduction compared to controls. The mechanism was attributed to decreased macrophage infiltration and altered cytokine profiles.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound led to reduced expression of pro-inflammatory cytokines in activated macrophages.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It shows moderate metabolic stability with a half-life suitable for therapeutic applications. Toxicological assessments have not indicated significant adverse effects at therapeutic doses.
Q & A
Q. What are the common synthetic routes for 6-(4-methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?
The compound is typically synthesized via cyclization reactions. For example, precursors like 2,6-diaminopyrimidin-4(3H)-one can undergo condensation with ω-substituted aldehydes, followed by Boc protection and cyclization in formic acid or acetic anhydride. This method yields pyrrolopyrimidinones with substituents at specific positions . One-pot synthesis strategies using acyl-protected aminoacetones and cyanoacetamide have also been reported, avoiding hazardous reagents like Raney nickel .
Q. How is the purity and structural identity of this compound confirmed?
Analytical techniques include:
- Elemental analysis to verify C, H, N content (e.g., deviations < 0.3% between calculated and observed values) .
- IR spectroscopy to confirm carbonyl (C=O) and NH stretching vibrations (e.g., 1670–1700 cm⁻¹ for lactam C=O) .
- NMR spectroscopy for substituent positioning, such as methoxyphenyl protons resonating at δ 3.8–4.0 ppm (¹H) and aromatic carbons at δ 110–160 ppm (¹³C) .
Q. What catalytic systems improve synthetic efficiency?
Magnesium-doped hydroxyapatite nanocomposites enhance cyclization yields (up to 87%) by providing a basic surface for intramolecular dehydration . Acidic conditions (e.g., formic acid) are critical for cyclizing aminopyrrole intermediates into the pyrrolopyrimidinone core .
Advanced Research Questions
Q. How do structural modifications at the 5- and 6-positions affect biological activity?
Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) increases anti-inflammatory activity by modulating electron density and steric bulk. For example, 5-(4-chlorophenyl) analogs show enhanced inhibition of pro-inflammatory cytokines in vitro . Substitutions at the 6-position (e.g., phenethyl groups) improve binding to kinase targets like FLT3 and CDK2, as demonstrated by IC₅₀ values < 10 nM .
Q. What mechanistic insights explain its role in JAK1 inhibition?
The compound’s pyrrolopyrimidinone core mimics ATP’s adenine moiety, competing for the JAK1 kinase domain. X-ray crystallography reveals hydrogen bonding between the lactam oxygen and Glu966, while the 4-methoxyphenyl group occupies a hydrophobic pocket near Leu958. Selectivity over JAK2 is achieved by avoiding steric clashes with JAK2’s larger gatekeeper residue (Ile980 vs. Val in JAK1) .
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies in yields (e.g., 60% vs. 87%) arise from reaction conditions:
- Catalyst choice : Hydroxyapatite nanocomposites reduce side reactions compared to traditional acid catalysis .
- Solvent polarity : Refluxing in ethanol vs. dioxane alters cyclization efficiency due to differences in dielectric constant .
Reproducibility requires strict control of solvent purity, temperature (±2°C), and catalyst activation (e.g., calcining hydroxyapatite at 500°C) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Prodrug approaches : Boc-protected intermediates improve solubility (e.g., logP reduction from 3.5 to 1.8) .
- Metabolic stability : Introducing fluorine at the 7-position reduces hepatic clearance by CYP3A4, as shown in murine models .
- Formulation : Nanoparticle encapsulation enhances bioavailability in xenograft studies, achieving tumor regression at 15 mg/kg .
Methodological Challenges
Q. How to address low reactivity in nucleophilic substitutions?
Activation of the 4-keto group via phosphorylation (e.g., POCl₃) converts it to a leaving group, enabling substitution with amines or thiols. For example, 4-chloro intermediates react with phenethylamine at 80°C to yield 4-aminopyrrolopyrimidinones . Microwave-assisted synthesis (100 W, 10 min) further accelerates these reactions .
Q. What analytical methods resolve tautomeric ambiguity in solution?
Dynamic NMR (DNMR) at variable temperatures (25–80°C) identifies tautomers by observing coalescence of NH and lactam proton signals. X-ray crystallography confirms the dominant tautomer in the solid state (e.g., 7H-keto form) .
Emerging Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
